2-(5-Bromothiophen-2-yl)morpholine
Overview
Description
Molecular Structure Analysis
The InChI code for 2-(5-Bromothiophen-2-yl)morpholine is 1S/C8H10BrNOS/c9-8-2-1-7 (12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 248.14 g/mol .Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
The reaction of 2-bromo-5-nitrothiophene with morpholine represents a case of aromatic nucleophilic substitution. This study in various compositions of methanol with ethyl acetate and aqueous solution of methanol, ethanol, and propane-2-ol at 25°C, highlights the influence of solvent composition on reaction rates. Linear and nonlinear free energy relationships show the pivotal role of solvent polarity, alongside minor effects from the solvent's hydrogen-bond donor and acceptor capabilities, on the reaction kinetics (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Synthesis of Potent Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized and identified as a precursor for creating potent antimicrobials, including arecoline derivatives. This compound was synthesized through a nine-step process with an overall yield of 36%, showcasing its utility in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Water Soluble Silicon Phthalocyanines
Research into water-soluble axially morpholine disubstituted silicon phthalocyanines has opened new avenues for their synthesis and characterisation. These compounds demonstrate significant DNA/BSA binding and DNA photocleavage properties, suggesting potential applications in photodynamic therapy (Barut et al., 2017).
Unexpected Chemical Transformations
The reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholin-4-amine, leads to unexpected products. This transformation, catalyzed by copper(i) bromide, proceeds through sulfur dioxide insertion and intramolecular 5-endo cyclization, producing benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).
Domino Reaction for Synthesis
A novel domino reaction has been developed for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related morpholine compounds. This approach leverages the reactivity of morpholine-1-carbothioic acid derivatives, showcasing a versatile method for obtaining complex molecular architectures (Fathalla, Pazdera, & Marek, 2002).
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEVHYHKVJMLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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